(5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14ClN3O2S and its molecular weight is 323.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization: The compound was synthesized and characterized spectroscopically, with its molecular structure confirmed by X-ray diffraction studies (Lakshminarayana et al., 2009).
- Crystal and Molecular Structure Analysis: A study focused on the crystal structure of a similar compound, analyzing intermolecular hydrogen bonds and other structural details (Lakshminarayana et al., 2009).
Pharmacological Studies
- Anticonvulsant Agents: Research into derivatives of similar compounds demonstrated anticonvulsant activities, highlighting their potential in treating seizure disorders (Malik & Khan, 2014).
- Anticancer and Antimicrobial Agents: A study investigated novel biologically potent heterocyclic compounds related to (5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone for their anticancer and antimicrobial activities (Katariya et al., 2021).
Chemical and Biological Properties
- Density Functional Theory (DFT) Analysis: The molecular structures of similar compounds were calculated using DFT, revealing insights into their physicochemical properties and potential biological activities (Huang et al., 2021).
Potential Therapeutic Applications
- TRPV4 Antagonists for Pain Treatment: Compounds structurally similar to this compound were evaluated as antagonists for the TRPV4 channel, showing potential in pain management (Tsuno et al., 2017).
Advanced Pharmaceutical Research
- Molecular Docking and Synthesis: The compound and its analogs were subjected to molecular docking studies, further contributing to the understanding of their antibacterial activity (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-2-5-13(17-16-9)20-10-6-7-18(8-10)14(19)11-3-4-12(15)21-11/h2-5,10H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYABXGHCEAIYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.